![molecular formula C32H30N4O3S3 B2532865 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 524706-59-0](/img/structure/B2532865.png)

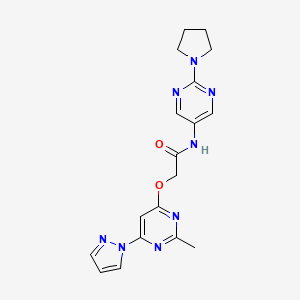

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

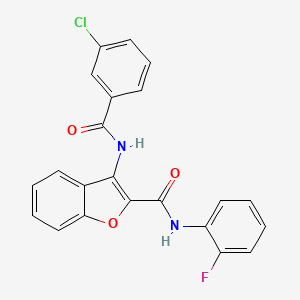

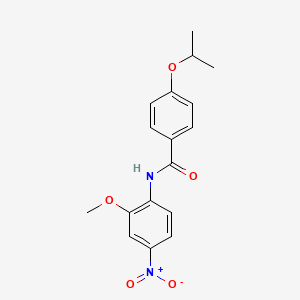

Beschreibung

Synthesis Analysis

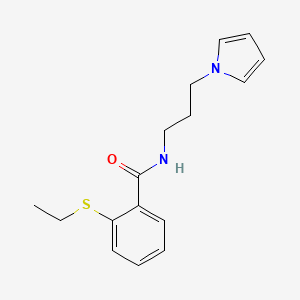

The synthesis of complex heterocyclic compounds often involves multi-step reactions and the use of various catalytic processes. For instance, the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent CDK1 inhibitor, includes a Pd(II) catalyzed Stille coupling reaction and sulfur(0) induced benzimidazole formation . Similarly, the synthesis of various sulfonylbiscompounds, including dihydropyridines and dihydroisoquinolines, starts with N,N'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-cyanoacetamid) as a key intermediate . In another study, mesitylene sulfonyl chloride is used to synthesize N-amino salts, which are then reacted with substituted benzoyl chloride/benzenesulfonyl chloride to produce stable benzoyl/benzene sulfonyl imino ylides. These are subsequently reduced to yield the target compounds, such as substituted N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides .

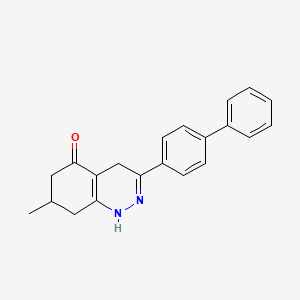

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of multiple heterocyclic rings, which are known to contribute to the biological activity of the molecules. The presence of benzimidazole, pyrazolo[1,2-b]pyridine, and dihydropyridine moieties are indicative of the potential for these compounds to interact with various biological targets, such as enzymes and receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are essential for the biological activity of the molecules. For example, the Stille coupling reaction is used to form carbon-carbon bonds between different heterocyclic rings . The use of mesitylene sulfonyl chloride and subsequent reactions lead to the formation of benzoyl/benzene sulfonyl imino ylides, which are key intermediates in the synthesis of the final anticancer agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility in various organic solvents, melting points, and stability under different conditions. The presence of sulfonyl groups and heterocyclic rings suggests that these compounds may have good solubility in polar organic solvents, which is beneficial for biological studies . The stability of these compounds is also crucial for their potential use as medicinal agents, as it affects their shelf life and efficacy .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Properties

Research by Patel et al. (2009) synthesized bioactive molecules with structural similarities, focusing on fluoro-substituted benzothiazoles for antimicrobial and anti-inflammatory screenings. These compounds demonstrated significant activities against various pathogens and inflammation, suggesting the potential of our molecule of interest in similar applications due to its structural resemblance (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Psychotropic and Anticancer Activity

A study by Zablotskaya et al. (2013) on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed notable psychotropic, anti-inflammatory, and cytotoxic activities. These compounds exhibited sedative actions, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and some even showed antimicrobial action. The therapeutic potential of the molecule might extend to similar areas, given its structural features (Zablotskaya et al., 2013).

Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents, such as the study by Norman et al. (1996), indicates the relevance of benzothiazole and related compounds in neuropsychiatric disorders. These analogs showed promise in vitro for binding to dopamine and serotonin receptors, suggesting that N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide could have potential applications in treating psychiatric conditions (Norman, Navas, Thompson, & Rigdon, 1996).

Histamine-3 Receptor Antagonists

The development of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives by Zhou et al. (2012) as potent and selective histamine-3 receptor antagonists highlights the potential of our molecule in similar roles, possibly offering therapeutic avenues in allergy and sleep disorders (Zhou et al., 2012).

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N4O3S3/c1-2-35-19-17-24-28(20-35)41-32(29(24)31-33-25-10-4-6-12-27(25)40-31)34-30(37)22-13-15-23(16-14-22)42(38,39)36-18-7-9-21-8-3-5-11-26(21)36/h3-6,8,10-16H,2,7,9,17-20H2,1H3,(H,34,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMFXZFWMSNQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)

![N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2532792.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

![6-Tert-butyl-2-[(1-methanesulfonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2532799.png)

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)